molecular formula C11H15ClN2O B1434828 3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride CAS No. 1803597-70-7

3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride

Cat. No.: B1434828
CAS No.: 1803597-70-7
M. Wt: 226.7 g/mol
InChI Key: SYKVPSMRHJDQNR-UHFFFAOYSA-N
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Description

3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Heterocyclic Chemistry Applications : The compound is used in the formation of oxygen-bridged heterocycles in the Hantzsch synthesis process. This synthesis leads to derivatives like 9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene and related heterocycles, which are important in medicinal chemistry (Svetlik, Tureček, & Hanuš, 1988).

  • Synthesis of Complex Compounds : It's also involved in the synthesis of complex structures like (+)‐(1R,2S,9S)‐11‐Methyl‐7,11‐Diazatricyclo[7.3.1.02,7]Tridecane, which are used as surrogates for naturally occurring compounds (Dixon, McGrath, & O’Brien, 2006).

  • Crystal Structure Analysis : Research includes determining the crystal structure of various derivatives, like ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02.7] trideca-2(7),3,5-trien-13-carboxylate. Such studies are crucial for understanding the properties and potential applications of these compounds (Magerramov et al., 2010).

  • Microwave Irradiation Synthesis : Another application is in the synthesis of monastrol analogs under microwave irradiation and solvent-free conditions. These methods are significant for efficient and environmentally friendly chemical synthesis (Cheng et al., 2012).

  • Precursor for Bioisosteric Analogues : The compound serves as a precursor for potential bioisosteric analogues of colchicine, an important pharmacological agent (Shishov et al., 2014).

  • Analgesic Activity Study : Its derivatives have been studied for their structure and analgesic activity, demonstrating the potential for pharmaceutical applications (Gein et al., 2018).

  • Mercury(II) Ion Binding Studies : It has been used in the study of mercury(II) ion binding properties of macrocyclic ligands, which is significant in the field of analytical chemistry (Tamayo et al., 2007).

Properties

IUPAC Name

3,8-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-9-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c14-11-5-1-3-8(7-11)10-9(13-11)4-2-6-12-10;/h2,4,6,8,13-14H,1,3,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKVPSMRHJDQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(NC3=C2N=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride
Reactant of Route 2
3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride
Reactant of Route 3
3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride
Reactant of Route 4
3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride
Reactant of Route 5
3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride
Reactant of Route 6
3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride

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